2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL
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Overview
Description
2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL is a complex organic compound that features a unique combination of adamantyl, phenyl, imino, bromo, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL typically involves a multi-step process. One common method includes the following steps:
Formation of the imine bond: This involves the condensation of 4-(1-adamantyl)aniline with 2-hydroxy-3-bromo-5-nitrobenzaldehyde under acidic conditions to form the imine intermediate.
Cyclization and purification: The imine intermediate is then cyclized under basic conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group can enhance the compound’s binding affinity and stability.
Chemical Reactions: The presence of multiple functional groups allows the compound to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-4-nitrophenol: Similar structure but lacks the bromo group.
2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-chloro-4-nitrophenol: Similar structure but with a chloro group instead of a bromo group.
2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-aminophenol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of the adamantyl group enhances its stability and binding affinity in biological systems, while the bromo and nitro groups offer versatile reactivity in chemical synthesis.
Properties
IUPAC Name |
2-[[4-(1-adamantyl)phenyl]iminomethyl]-6-bromo-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c24-21-9-20(26(28)29)8-17(22(21)27)13-25-19-3-1-18(2-4-19)23-10-14-5-15(11-23)7-16(6-14)12-23/h1-4,8-9,13-16,27H,5-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFGGWKUWVANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N=CC5=C(C(=CC(=C5)[N+](=O)[O-])Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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